2-Diethylamino-6-methyl-pyrimidine-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
2-(diethylamino)-6-methylpyrimidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-4-13(5-2)10-11-7(3)6-8(12-10)9(14)15;/h6H,4-5H2,1-3H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTDBULGAOSISJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=CC(=N1)C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Diethylamino-6-methyl-pyrimidine-4-carboxylic acid hydrochloride (CAS Number: 1185110-74-0) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound features a pyrimidine ring substituted at the 2 and 6 positions with diethylamino and methyl groups, respectively, and contains a carboxylic acid functional group at the 4 position. The hydrochloride salt form enhances its solubility, making it suitable for various biological applications.
The molecular formula of this compound is C10H16ClN3O2. Its structure allows for multiple chemical reactions, including nucleophilic substitutions and acid-base reactions, which are significant in synthetic organic chemistry and drug development.
Antitumor Activity
Research indicates that this compound exhibits cytotoxicity against various cancer cell lines. It has been identified as a potential anticancer agent , particularly due to its ability to inhibit histone demethylases, enzymes that play crucial roles in gene expression regulation associated with cancer progression .
Case Study:
In a study focusing on lung cancer, the compound demonstrated significant inhibition of cell growth and metastasis when RBP2, a histone demethylase over-expressed in lung cancer tissues, was genetically knocked down. This suggests that the compound could be developed for therapeutic strategies against lung cancer and possibly other tumor types .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor , specifically targeting histone demethylases involved in cancer progression. This inhibition can lead to altered gene expression profiles associated with tumor growth and metastasis .
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship of similar compounds reveals that modifications at specific positions on the pyrimidine ring can significantly influence biological activity. For instance, substituents at the 2 and 6 positions can enhance binding affinity to target enzymes or receptors, which is critical for developing more effective therapeutic agents .
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Amino-6-methyl-pyrimidine-4-carboxylic acid | Lacks diethylamino group | More basic properties |
| 2-Dimethylamino-6-methyl-pyrimidine | Contains dimethyl instead of diethyl | Different solubility characteristics |
| 4-Methylpyrimidine-2-carboxylic acid | No amino substitution | Less biological activity |
The unique substituents on this compound enhance both its solubility and biological activity compared to structurally similar compounds.
Antimicrobial Activity
Emerging studies suggest that this compound may also possess antimicrobial properties . Preliminary investigations indicate moderate to good activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potential applications in treating bacterial infections .
Scientific Research Applications
Anticancer Activity
DEMPCA has been identified as a promising candidate in the field of oncology due to its ability to inhibit histone demethylases, which are enzymes implicated in the regulation of gene expression linked to cancer progression.
- Mechanism of Action : DEMPCA acts by inhibiting the activity of specific histone demethylases such as KDM5A, which is known to demethylate lysine residues on histones, thereby facilitating the expression of genes associated with tumor metastasis. This inhibition can lead to reduced cancer cell proliferation and metastasis, making it a potential therapeutic agent for various cancers including prostate, breast, bladder, lung cancers, and melanoma .
- Case Studies : Research has shown that compounds similar to DEMPCA can significantly reduce tumor growth in preclinical models. For instance, genetic knockdown studies of RBP2 (a histone demethylase) demonstrated inhibited growth and mobility of lung cancer cells when treated with DEMPCA-like compounds .
Immunomodulatory Effects
DEMPCA also exhibits immunomodulating properties through its action on the sphingosine 1-phosphate receptor (S1P1/EDG1).
- Therapeutic Implications : By acting as an agonist for S1P1, DEMPCA can modulate immune responses by reducing the number of circulating T and B lymphocytes without impairing their maturation or memory functions. This property is particularly beneficial in treating uncontrolled inflammatory diseases and improving vascular functionality .
- Combination Therapies : The compound can be used alongside traditional immunosuppressants, potentially allowing for lower dosages and reduced side effects compared to standard therapies. This approach may enhance treatment efficacy while minimizing the risk of infections associated with higher doses of conventional immunosuppressive drugs .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Diethylamino-6-methyl-pyrimidine-4-carboxylic acid hydrochloride
- Molecular Formula : C₁₀H₁₆ClN₃O₂
- Molecular Weight : 245.71 g/mol
- CAS Registry Number : 61552-52-1 (primary), 1185110-74-0 (alternate)
- MDL Number : MFCD12402492
- InChIKey : WCTDBULGAOSISJ-UHFFFAOYSA-N
Structural Features: The compound consists of a pyrimidine ring substituted at the 2-position with a diethylamino group, at the 6-position with a methyl group, and at the 4-position with a carboxylic acid moiety. The hydrochloride salt enhances solubility in polar solvents .
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Structural and Functional Differences
Substituent Effects on Reactivity: The target compound’s diethylamino group (strongly basic) and hydrochloride salt enhance solubility in aqueous media, making it suitable for pharmaceutical formulations. In contrast, the 2-(4-chlorophenyl) analog (C₁₂H₉ClN₂O₂) lacks ionic character, reducing water solubility but increasing lipid membrane permeability . The tetrahydroisoquinoline derivative (C₁₃H₁₂ClN₃) introduces a bicyclic system, which may improve binding affinity to hydrophobic targets (e.g., enzymes or receptors) but limits metabolic stability .
Impact of Functional Groups: The 6-oxo-1,6-dihydropyrimidine variant (C₉H₁₃N₃O₃) exhibits keto-enol tautomerism, which can influence its acidity (pKa ~4–5 for the carboxylic acid) and reactivity in synthetic pathways .
Molecular Weight Parity: Despite identical molecular weights (245.71 g/mol), the target compound and the tetrahydroisoquinoline analog differ drastically in structure and properties due to variations in ring substitution and hybridization .
Preparation Methods
Synthesis via Pyrimidine Ring Construction and Functionalization
a. Cyclization of Pyrimidine Precursors
The core pyrimidine ring can be synthesized through cyclization reactions involving amidines, β-dicarbonyl compounds, or related precursors. For example, a common approach involves reacting a suitable amidine derivative with a β-ketoester or aldehyde to form the heterocyclic ring, followed by oxidation or substitution to introduce the desired carboxylic acid functionality at the 4-position.
Introduction of the 6-Methyl Group
The methyl group at position 6 can be introduced via alkylation strategies or by starting with methyl-substituted precursors. For instance, methylation of the pyrimidine ring can be achieved through electrophilic methylation using methyl iodide or dimethyl sulfate under basic conditions, or via substitution reactions on pre-formed heterocycles.
Functionalization at the 4-Position: Carboxylic Acid Formation
The carboxylic acid moiety at the 4-position is typically introduced through oxidation of methyl groups or via carboxylation reactions. Common methods include:
- Oxidation of methyl groups using oxidizing agents like potassium permanganate or potassium dichromate.
- Carboxylation of halogenated intermediates using carbon dioxide under pressure, often in the presence of base or catalysts.
Introduction of the Diethylamino Group at Position 2
The diethylamino group can be incorporated through nucleophilic substitution or amination reactions:
- Nucleophilic substitution of halogenated pyrimidines with diethylamine.
- Reductive amination of suitable keto or aldehyde intermediates with diethylamine derivatives.
Formation of the Hydrochloride Salt
The final step involves salt formation by treating the free base with hydrogen chloride gas or hydrochloric acid solution, resulting in the hydrochloride salt of the compound.
Data Table: Representative Preparation Method
| Step | Reaction Type | Reagents & Conditions | Purpose | Reference/Source |
|---|---|---|---|---|
| 1 | Pyrimidine ring synthesis | Amidines + β-dicarbonyl compounds | Ring formation | Patent CN1467206A |
| 2 | Alkylation | Methylating agents (e.g., methyl iodide) | 6-Methyl substitution | Patent CN1467206A |
| 3 | Carboxylation | CO₂ under pressure | 4-Position carboxylic acid | Patent CN1467206A |
| 4 | Nucleophilic substitution | Diethylamine | 2-Position diethylamino group | Patent CN1467206A |
| 5 | Salt formation | HCl gas or HCl solution | Hydrochloride salt | Patent CN1467206A |
Detailed Research Findings
Patent CN1467206A describes a multi-step synthesis involving salifying reactions, cyanamide reactions, and condensation steps to produce pyrimidine derivatives, emphasizing the use of various solvents and catalysts to optimize yield and purity. The process involves initial ring formation, functionalization, and salt formation, which can be adapted for the target compound by substituting specific substituents.
Patent WO2004111011A2 discusses synthesis routes for pyrimidine derivatives, including cyclization of aryl carboxamidine compounds and subsequent oxidation to carboxylic acids. These methods highlight the versatility of heterocyclic synthesis and functional group modifications relevant to the pyrimidine core.
Research articles (e.g., ACS publications) detail structure-activity relationships and synthetic routes for pyrimidine derivatives, often involving nucleophilic substitution with diethylamine and subsequent purification steps, such as recrystallization from methanol or ethanol.
Summary of Preparation Strategy
The synthesis of 2-Diethylamino-6-methyl-pyrimidine-4-carboxylic acid hydrochloride can be achieved through:
- Constructing the pyrimidine ring via cyclization of suitable amidine or β-dicarbonyl precursors.
- Introducing the methyl group at position 6 through electrophilic methylation.
- Forming the carboxylic acid at position 4 via oxidation or carboxylation of intermediates.
- Installing the diethylamino group at position 2 through nucleophilic substitution with diethylamine.
- Converting the free base to its hydrochloride salt by treatment with HCl.
This approach leverages well-established heterocyclic chemistry principles, with optimization of solvents, catalysts, and reaction conditions based on specific substrate reactivity and desired yield.
Q & A
Q. What are the recommended methods for synthesizing 2-Diethylamino-6-methyl-pyrimidine-4-carboxylic acid hydrochloride?
Synthesis typically involves multi-step reactions, starting with pyrimidine core functionalization. For example:
- Chlorination : Use of POCl₃ or SOCl₂ to introduce chloro groups at specific positions (e.g., describes chlorination of pyridine derivatives using phosphoryl chloride).
- Amination : Reaction with diethylamine to introduce the diethylamino group under controlled pH and temperature.
- Carboxylic acid activation : Hydrolysis of ester intermediates (e.g., methyl/ethyl esters) to carboxylic acids, followed by HCl salt formation . Key challenges include regioselectivity control and purification via column chromatography or recrystallization.
Q. How can researchers characterize the purity and identity of this compound?
Standard analytical techniques include:
- HPLC : For purity assessment (≥98% purity threshold recommended for pharmacological studies; see ).
- NMR : ¹H/¹³C NMR to confirm substituent positions and structural integrity.
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight verification.
- Elemental analysis : To validate salt stoichiometry (e.g., HCl content) .
Q. What are the solubility properties of this compound in common solvents?
Based on structural analogs (e.g., pyrimidine-4-carboxylic acid derivatives in ):
| Solvent | Solubility |
|---|---|
| Water | Freely soluble (due to HCl salt form) |
| Methanol | Soluble |
| DMSO | Highly soluble (for in vitro assays) |
| Ethyl acetate | Poorly soluble |
| Solubility should be empirically verified via saturation experiments . |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during synthesis?
- Catalyst screening : Thiamine hydrochloride ( ) or other acidic catalysts enhance reaction efficiency in multicomponent pyrimidine syntheses.
- Temperature control : Low temperatures (0–5°C) during amination reduce side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve intermediate stability. Statistical tools like Design of Experiments (DoE) can systematically optimize parameters .
Q. What stability challenges arise under varying pH and temperature conditions?
- Acidic/basic conditions : HCl salt form may degrade in strongly alkaline environments (pH > 10).
- Thermal stability : Decomposition observed above 150°C (TGA/DSC recommended for characterization).
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation (similar to dopamine HCl storage in ) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Batch variability : Ensure consistent purity via HPLC and NMR.
- Assay conditions : Standardize cell lines, buffer pH, and incubation times.
- Structural analogs : Compare with related compounds (e.g., TP-238 Hydrochloride in ) to identify activity trends .
Q. What advanced analytical methods are suitable for studying degradation products?
- LC-MS/MS : Identify low-abundance degradation fragments.
- X-ray crystallography : Resolve structural changes in the solid state.
- Forced degradation studies : Expose the compound to heat, light, and oxidative stress to profile impurities .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
